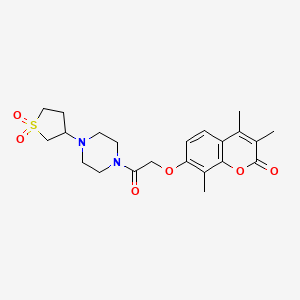![molecular formula C18H21N3O B11136331 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11136331.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both pyrrole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling of Pyrrole and Indole Moieties: The final step involves coupling the pyrrole and indole moieties through an acetamide linkage. This can be achieved by reacting the pyrrole derivative with an indole derivative in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and indole rings.
Reduction: Reduced forms of the acetamide linkage.
Substitution: Substituted derivatives at the acetamide linkage.
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or transcription factors, thereby affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylic acid
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Uniqueness
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its specific combination of pyrrole and indole moieties linked through an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H21N3O/c1-13-7-8-14(2)21(13)12-18(22)19-10-9-15-11-20-17-6-4-3-5-16(15)17/h3-8,11,20H,9-10,12H2,1-2H3,(H,19,22) |
InChI Key |
KRWCMWJHXBVDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCCC2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one](/img/structure/B11136255.png)
![4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B11136262.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide](/img/structure/B11136266.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11136273.png)
![2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane](/img/structure/B11136274.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide](/img/structure/B11136301.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B11136306.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136312.png)
![2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136322.png)
![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11136334.png)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136338.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136342.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11136355.png)
